molecular formula C10H11ClO2 B3289415 3-(2-Chloro-3-methylphenyl)propanoic acid CAS No. 857814-00-7

3-(2-Chloro-3-methylphenyl)propanoic acid

Cat. No.: B3289415
CAS No.: 857814-00-7
M. Wt: 198.64 g/mol
InChI Key: SNRFPSKLRFNYQP-UHFFFAOYSA-N
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Description

“3-(2-Chloro-3-methylphenyl)propanoic acid” is a type of organic compound known as a phenylpropanoic acid. It contains a phenyl group attached to the second carbon of a propanoic acid . The phenyl group is substituted with a chlorine atom and a methyl group at the 2nd and 3rd positions, respectively .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a three-carbon chain (propanoic acid) with a phenyl ring attached to the middle carbon. The phenyl ring would have a chlorine atom and a methyl group attached to it .


Chemical Reactions Analysis

As an acid, “this compound” would be expected to undergo typical acid-base reactions. The chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. As an acid, it would be expected to have a certain level of acidity. The presence of the chlorine might increase the compound’s reactivity .

Mechanism of Action

Without specific context, it’s hard to define a mechanism of action for this compound. If it were a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of “3-(2-Chloro-3-methylphenyl)propanoic acid” would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future directions for research on “3-(2-Chloro-3-methylphenyl)propanoic acid” would depend on its potential applications. It could be studied for its chemical reactivity, potential uses in synthesis, or biological activity .

Properties

IUPAC Name

3-(2-chloro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRFPSKLRFNYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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